4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane
Overview
Description
4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C₅H₄BrF₇. This compound is characterized by the presence of bromine and multiple fluorine atoms, making it a valuable building block in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane typically involves the bromination of fluorinated butane derivatives. One common method includes the reaction of 1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane with bromine under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding fluorinated butane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated fluorinated butanes.
Reduction Reactions: Products include partially or fully reduced fluorinated butanes.
Scientific Research Applications
4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane involves its interaction with various molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, thereby influencing the chemical and physical properties of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1,1-trifluorobutane: Similar in structure but with fewer fluorine atoms.
1-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane: Another fluorinated butane derivative with a different substitution pattern.
4-Bromo-1,1,2-trifluoro-1-butene: Contains a double bond, making it structurally distinct.
Uniqueness
4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is unique due to its high degree of fluorination and the presence of both bromine and trifluoromethyl groups. This combination imparts unique chemical properties, such as high reactivity in substitution reactions and stability under various conditions .
Properties
IUPAC Name |
4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF7/c6-2-1-3(7,4(8,9)10)5(11,12)13/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHVEPPHYBKPIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896293 | |
Record name | 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1274903-97-7 | |
Record name | 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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